Epitiostanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Epitiostanol wird durch einen mehrstufigen Prozess synthetisiert, der von Dihydrotestosteron ausgehtDies geschieht in der Regel durch die Reaktion von Dihydrotestosteron mit schwefelhaltigen Reagenzien unter bestimmten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte, um alle Verunreinigungen zu entfernen und sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Epitiostanolsulfoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound zurück in sein ursprüngliches Dihydrotestosteron umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Steroidgerüst einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden je nach gewünschter Substitution eingesetzt.

Hauptprodukte, die gebildet werden

Epitiostanolsulfoxid: Durch Oxidation gebildet.

Dihydrotestosteron: Durch Reduktion gebildet.

Substituierte this compound-Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung der Steroidchemie und -reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Hormonregulation.

Medizin: Wird hauptsächlich als antineoplastisches Mittel zur Behandlung von Brustkrebs eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus:

Bindung an Androgenrezeptoren: Wirkt als Agonist und fördert anabole Wirkungen.

Bindung an Östrogenrezeptoren: Wirkt als Antagonist und hemmt östrogenvermittelte Prozesse.

Antigonadotrope Wirkungen: Reduziert den systemischen Östrogenspiegel, indem die hypothalamisch-hypophysär-gonadale Achse unterdrückt wird

Analyse Chemischer Reaktionen

Types of Reactions

Epitiostanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound sulfoxide.

Reduction: Reduction reactions can convert this compound back to its parent dihydrotestosterone.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

This compound sulfoxide: Formed through oxidation.

Dihydrotestosterone: Formed through reduction.

Substituted this compound derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medical Research Applications

-

Antineoplastic Properties

- Breast Cancer Treatment : Epitiostanol has been extensively studied for its effectiveness in inhibiting the growth of breast cancer cells. It competes with estrogen for binding to estrogen receptors, thereby reducing estrogen-driven tumor growth .

- Other Hormone-Sensitive Cancers : Research indicates potential applications in treating prostate cancer and endometrial cancer due to its antiproliferative effects on hormone-sensitive tissues.

-

Mechanism of Action

- This compound acts as an antagonist at the estrogen receptor while functioning as an agonist at the androgen receptor. This dual action allows it to suppress tumor growth effectively while modulating hormonal pathways .

- Studies have shown that this compound can decrease ferroportin protein levels in transgenic zebrafish models, suggesting a posttranscriptional mechanism that may influence iron metabolism .

-

Case Studies

- A notable case involved a patient who developed intrahepatic cholestasis after this compound administration. The patient required intensive care treatment but eventually showed improvement following extracorporeal albumin dialysis .

- In animal models, this compound demonstrated significant tumor suppression in ovariectomized mice with estrogen-dependent tumors, indicating its potential efficacy in clinical settings .

Comparative Analysis with Other Compounds

| Compound | Similarity | Unique Aspect |

|---|---|---|

| Dihydrotestosterone | Structural precursor | More potent androgenic effects |

| Mifepristone | Interacts with hormone receptors | Primarily an anti-progestin |

| Testosterone | Shares anabolic properties | More pronounced androgenic activity |

This compound's distinct mechanism, acting as both an androgen agonist and estrogen antagonist, differentiates it from other steroids and enhances its therapeutic potential .

Pharmacological Insights

- Pharmacodynamics : this compound exhibits potent antiestrogenic activity and has been shown to have 11 times the anabolic activity compared to methyltestosterone while maintaining similar androgenic activity levels .

- Pharmacokinetics : Due to poor oral bioavailability, this compound is administered via intramuscular injection to achieve therapeutic effects effectively .

Potential Side Effects

While this compound shows promise in treating hormone-sensitive cancers, it may also present risks associated with anabolic steroid use. Reported side effects include:

Wirkmechanismus

Epitiostanol exerts its effects through multiple mechanisms:

Binding to Androgen Receptors: Acts as an agonist, promoting anabolic effects.

Binding to Estrogen Receptors: Acts as an antagonist, inhibiting estrogen-mediated processes.

Antigonadotropic Effects: Reduces systemic estrogen levels by suppressing the hypothalamic-pituitary-gonadal axis

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mepitiostan: Ein oral aktives Prodrug von Epitiostanol mit einer C17α-Methoxycyclopentanether-Substitution.

Dihydrotestosteron: Die Ausgangssubstanz, aus der this compound gewonnen wird.

Einzigartigkeit von this compound

This compound ist einzigartig unter den anabol-androgenen Steroiden, da es eine doppelte Wirkung als Antiöstrogen und Anabolikum hat. Seine Fähigkeit, sowohl an Androgen- als auch an Östrogenrezeptoren zu binden, unterscheidet es von anderen Steroiden und macht es besonders effektiv bei der Behandlung von hormonsensitiven Krebsarten .

Biologische Aktivität

Epitiostanol, a synthetic anabolic-androgenic steroid (AAS) and antiestrogen, has garnered attention for its multifaceted biological activities. Primarily used in the treatment of breast cancer, this compound exhibits unique pharmacological properties that differentiate it from other steroids. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

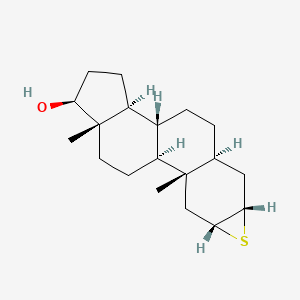

Overview of this compound

- Chemical Structure : this compound is a derivative of dihydrotestosterone (DHT), with the IUPAC name 2α,3α-epithio-5α-androstan-17β-ol.

- Molecular Formula : C₁₉H₃₀OS

- Molar Mass : 306.51 g/mol

- Administration : It is administered via intramuscular injection due to poor oral bioavailability caused by extensive first-pass metabolism .

Pharmacodynamics

This compound exhibits both agonistic and antagonistic properties:

- Androgen Receptor (AR) : Acts as an agonist.

- Estrogen Receptor (ER) : Functions as an antagonist.

This dual action allows this compound to suppress tumor growth effectively while also exhibiting anabolic properties. It has been reported to have approximately 11 times the anabolic activity compared to methyltestosterone, with similar androgenic activity .

The mechanism by which this compound exerts its effects in breast cancer involves several pathways:

- Tumor Suppression : Directly inhibits tumor growth through AR activation.

- Estrogen Level Reduction : Acts as an antigonadotropin, lowering systemic estrogen levels by suppressing the hypothalamic-pituitary-gonadal axis.

- Cytotoxic Effects : Exhibits cytotoxicity against various cancer cell lines, making it a candidate for anticancer therapy .

Anticancer Properties

This compound has been utilized in clinical settings primarily for its antineoplastic effects. Studies have shown its efficacy in:

- Breast Cancer Treatment : Used since 1977 in Japan, this compound has demonstrated significant effectiveness against hormone-sensitive tumors.

- Gynecomastia Management : It has also been reported to be effective in treating gynecomastia due to its antiestrogenic properties .

Side Effects

While beneficial, this compound can cause side effects similar to other AAS, including:

- Acne

- Hirsutism

- Voice changes in women

These side effects are particularly noted with its prodrug, mepitiostane, which shares similar pharmacological characteristics .

Table 1: Summary of Biological Activities of this compound

Case Study Insights

One notable study explored the pharmacokinetics of this compound in rats, demonstrating that it undergoes extensive first-pass metabolism when administered orally, leading to low biological activity via this route. This finding underscores the necessity for intramuscular administration to achieve therapeutic effects .

Another investigation highlighted the cytotoxic effects of epithiostanol on T-47D breast cancer cells, showing significant inhibition of colony formation at non-toxic doses. This suggests a potential role for this compound in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Eigenschaften

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLHUPNRURLOK-XGRAFVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045367 | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-58-8 | |

| Record name | Epitiostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitiostanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITIOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.